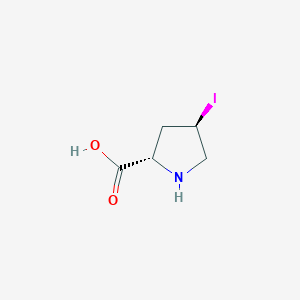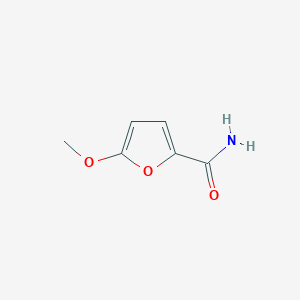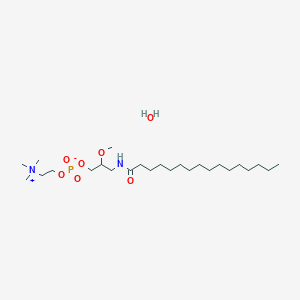
3-(2-Hydroxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo, also known as 2-hydroxyphenylacetic acid, is an organic compound with the molecular formula C9H8O4. It is a derivative of phenylalanine and is produced through the oxidation of phenylpyruvic acid. This compound is of interest due to its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo can be synthesized through several methods. One common synthetic route involves the oxidation of phenylpyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo often involves the use of large-scale oxidation reactors. These reactors are designed to handle the exothermic nature of the oxidation reaction and ensure the efficient conversion of phenylpyruvic acid to the desired product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoic acid, a common product in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
Benzoic Acid: Formed through oxidation.
Phenylpropanoic Acid: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular processes. The compound’s hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo can be compared with other similar compounds, such as:
Phenylpyruvic Acid: The precursor to Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo, which undergoes oxidation to form the latter.
Phenylpropanoic Acid: A reduction product of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo, used in pharmaceutical synthesis.
Benzoic Acid: An oxidation product of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo, commonly used as a preservative and in organic synthesis.
The uniqueness of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo lies in its specific reactivity and the presence of both hydroxyl and carbonyl functional groups, which contribute to its diverse applications in research and industry .
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSWACRSMKRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)











![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)

